REACTION_SMILES
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[Al+3:2].[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH2:7]([O:8][C:15](=[O:9])[NH:16][CH:17]1[CH2:18][CH2:19][CH:20]([OH:23])[CH2:21][CH2:22]1)[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:24]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:25].[Na+:26].[O-:27][S:28]([O-:29])(=[O:30])=[O:31].[OH2:32]>>[CH3:15][NH:16][CH:17]1[CH2:18][CH2:19][CH:20]([OH:23])[CH2:21][CH2:22]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NC1CCC(O)CC1)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=S(=O)([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CCC(O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |